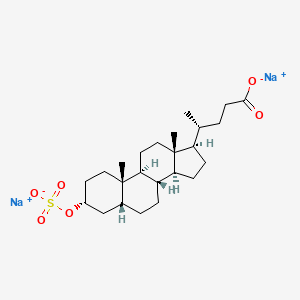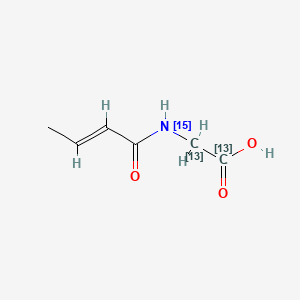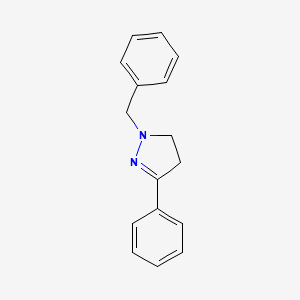
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction typically uses a catalyst such as vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole in good yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different chemical and biological properties.
Applications De Recherche Scientifique
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Pyrazole derivatives are explored for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as fluorescent probes and dyes.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: This compound has a similar structure but with an additional phenyl group.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: These compounds have various substituents on the pyrazole ring, leading to different chemical properties.
Uniqueness
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both benzyl and phenyl groups can enhance its stability and provide opportunities for further functionalization.
Propriétés
Numéro CAS |
729-19-1 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-benzyl-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H16N2/c1-3-7-14(8-4-1)13-18-12-11-16(17-18)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
IZRALTIUHRTSRU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
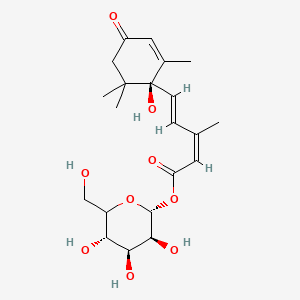
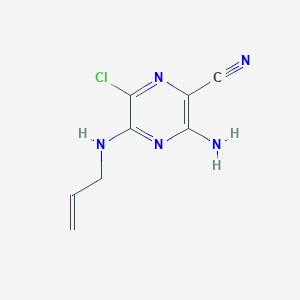
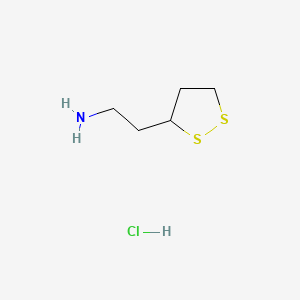
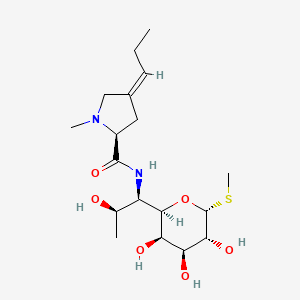

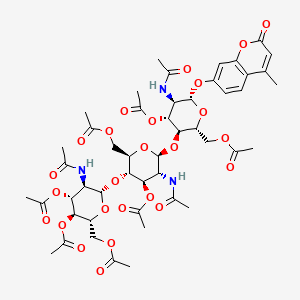
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
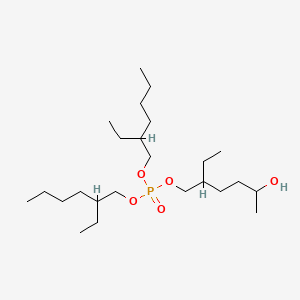
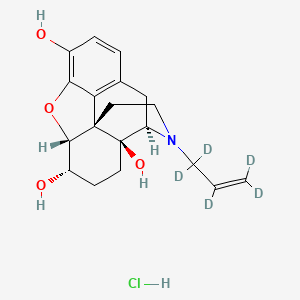

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
